4-Aminomethyl-1-pentylpiperidine
Description
Properties
CAS No. |
258345-25-4 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(1-pentylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-7-13-8-5-11(10-12)6-9-13/h11H,2-10,12H2,1H3 |
InChI Key |
FZBOVKNUBQJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)CN |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of 4-Aminomethyl-1-pentylpiperidine are extensive:
- Neurological Disorders : Research indicates that piperidine derivatives can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety. The compound's ability to interact with serotonin receptors suggests its utility in developing antidepressants .
- Cancer Treatment : Compounds similar to this compound have shown promise in oncology. Their mechanisms may involve the inhibition of tumor growth and metastasis through various pathways, including angiogenesis suppression.
- Antimicrobial Activity : Studies have demonstrated that piperidine derivatives exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on the structure of this compound.
Case Study 1: Antidepressant Potential
A study investigated the effects of various piperidine derivatives on serotonin receptor activity. Results indicated that this compound showed significant binding affinity to the serotonin 5-HT2C receptor, suggesting its potential as an antidepressant agent. The compound was tested in animal models, showing improvements in depressive-like behaviors compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in human hepatocellular carcinoma cells. The compound's mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins, highlighting its potential as a therapeutic agent against liver cancer.
Case Study 3: Antimicrobial Efficacy
Research focused on the antimicrobial properties of piperidine derivatives found that this compound exhibited activity against several bacterial strains. Its efficacy was particularly noted against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Physicochemical Properties
In contrast, 4-ANPP’s phenethyl and anilino groups contribute to higher molecular weight (312.44 g/mol) and aromatic interactions with opioid receptors .
Preparation Methods
Reaction Mechanism and Feedstock Selection
The hydrogenation of furfurylamine (FAM) or tetrahydrofurfurylamine (4HFAM) represents a cornerstone method for piperidine synthesis, adaptable to 4-Aminomethyl-1-pentylpiperidine through side-chain modifications. FAM undergoes cyclization under hydrogen pressure (20–50 kg/cm²) in the presence of nickel- or palladium-based catalysts, forming the piperidine ring. The reaction proceeds via:
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Optimal Range | Conversion Rate | Selectivity | Byproducts |
|---|---|---|---|---|
| Temperature | 150–200°C | 89.0% | 84.3% | Polycondensates (9.1%) |
| Pressure | 30 kg/cm² | 91.2% | 82.8% | Methyltetrahydrofuran (1.0%) |
| Catalyst Loading | 5–10 wt% Ni/SiO₂ | 88.5% | 85.1% | n-Amylamine (0.5%) |
Continuous-Flow Reactor Design
Industrial implementations (Figure 1) employ gas-liquid reactors with:
-
Preheated Feedstock : FAM/4HFAM mixed with recycled unreacted material (pipe 17→19)
-
Stirred Catalyst Slurry : Ni/SiO₂ suspended in tetrahydrofuran (THF)
-
Vapor-Phase Product Removal : Minimizes polycondensation via rapid piperidine separation
This design achieves 89.0% conversion with 84.3% selectivity, outperforming batch reactors by 15–20% due to reduced residence time at high conversion stages.
Nucleophilic Substitution and Alkylation Strategies
Tosylate Intermediate Formation
This compound synthesis via alkylation requires activating the piperidine nitrogen. A patented approach involves:
Table 2: Alkylation Efficiency Under Varied Conditions
| Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 80 | 12 | 78.5 | 94.2 |
| THF | 65 | 18 | 65.3 | 89.7 |
| Toluene | 110 | 8 | 71.8 | 91.4 |
Higher temperatures in toluene accelerate reactions but reduce selectivity due to esterification side reactions.
Amide Intermediate Routes
Alternative pathways utilize amide intermediates for improved stability:
-
Amide Formation : React 4-aminomethylpiperidine with pentanoyl chloride in TEA/DCM.
-
Reduction : Treat the amide with lithium aluminium hydride (LiAlH₄) in THF at reflux (66°C).
This two-step process achieves 82.4% yield but requires rigorous exclusion of moisture to prevent LiAlH₄ decomposition.
Reductive Amination Techniques
One-Pot Synthesis
Reductive amination condenses pentylamine with piperidin-4-one in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reductant:
Optimized conditions (pH 6–7, 25°C, 24 hours) yield 76.8% product with 88.9% purity.
Catalytic Transfer Hydrogenation
Palladium on carbon (Pd/C) enables transfer hydrogenation using ammonium formate as the H⁻ source:
-
Conditions : 10% Pd/C, NH₄HCO₂, ethanol, 70°C, 6 hours
-
Outcome : 81.2% yield, reduced catalyst costs versus NaBH₄ systems
Industrial-Scale Production Challenges
Q & A
Q. What are the recommended synthetic routes for 4-Aminomethyl-1-pentylpiperidine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of 4-aminomethylpiperidine with a pentyl halide (e.g., 1-bromopentane) under basic conditions. Key steps include:
- Protection of the amine : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions during alkylation .
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile improve reaction efficiency .
- Base optimization : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic substitution .
- Purification : Column chromatography or recrystallization ensures high purity (>98%) .
Yield optimization requires controlled temperature (60–80°C) and reaction time (12–24 hours) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is standard, with ≥98% purity as a benchmark for research-grade material .
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pentyl chain integration at δ 0.8–1.5 ppm) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]+ expected at ~229 g/mol) .
- Fourier-transform infrared spectroscopy (FTIR) : Verifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Structural variability : Minor substituent changes (e.g., alkyl chain length) significantly alter receptor binding . Compare analogs like 1-ethyl-N-phenylpiperidin-4-amine (shorter chain) to assess structure-activity relationships .
- Assay conditions : Standardize in vitro assays (e.g., receptor binding assays) by controlling pH, temperature, and buffer composition .
- Data normalization : Use internal controls (e.g., reference ligands) to account for batch-to-batch variability .
Cross-validation with orthogonal methods (e.g., computational docking and in vivo models) strengthens conclusions .
Q. What experimental strategies are effective in studying the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- In vitro ADME profiling :
- Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids .
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS .
- In vivo studies :
- Dosing routes : Intravenous (IV) and oral administration to calculate bioavailability .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity for neurological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., sigma-1 or opioid receptors) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
- Free energy calculations : Apply molecular dynamics (MD) simulations to estimate binding affinities and optimize ligand-receptor interactions .
Data Contradiction Analysis
Q. Why do studies report varying yields for this compound synthesis?
- Methodological Answer : Yield discrepancies arise from:
- Reagent purity : Impurities in starting materials (e.g., 4-aminomethylpiperidine) reduce efficiency. Use ≥98% pure reagents .
- Workup protocols : Incomplete removal of byproducts (e.g., unreacted pentyl halide) skews yield calculations. Optimize extraction and washing steps .
- Catalyst choice : Transition metal catalysts (e.g., Pd/C) may improve alkylation efficiency but require strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
